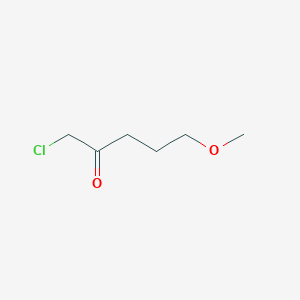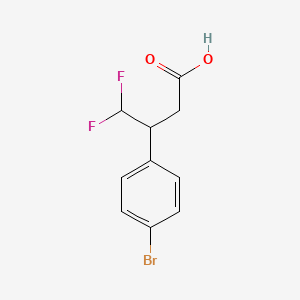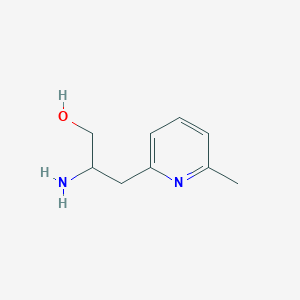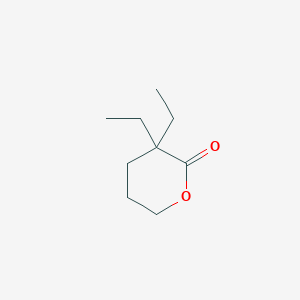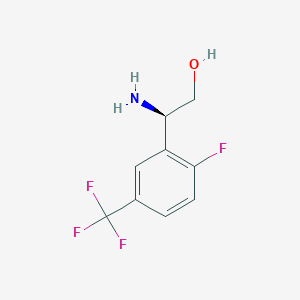
(r)-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound featuring an amino group, a hydroxyl group, and a fluorinated aromatic ring. The presence of fluorine atoms in the structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.
Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.
Hydroxylation: Introduction of the hydroxyl group via oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions involving the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium azide (NaN3) or halogenating agents under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(2-fluorophenyl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Amino-2-(2-chloro-5-(trifluoromethyl)phenyl)ethanol: Contains a chlorine atom instead of a fluorine atom, affecting its reactivity and interactions.
2-Amino-2-(2-bromo-5-(trifluoromethyl)phenyl)ethanol: Contains a bromine atom, leading to variations in its chemical behavior.
Uniqueness
The unique combination of an amino group, hydroxyl group, and multiple fluorine atoms in ®-2-Amino-2-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol imparts distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications, offering advantages such as increased stability, enhanced binding affinity, and improved selectivity.
Propriétés
Formule moléculaire |
C9H9F4NO |
|---|---|
Poids moléculaire |
223.17 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-2-1-5(9(11,12)13)3-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1 |
Clé InChI |
AOOXYSDYIWWUNE-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CO)N)F |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C(CO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


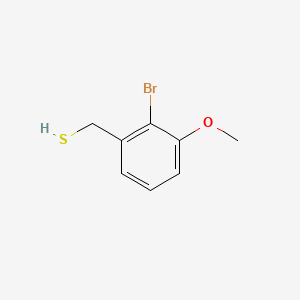
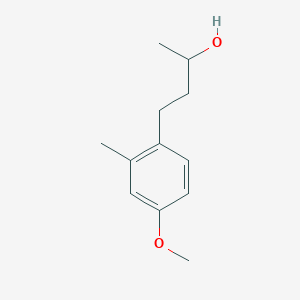

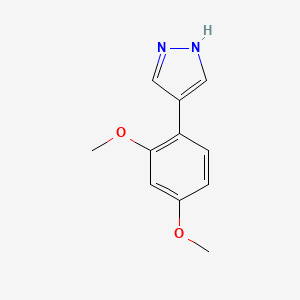

![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)


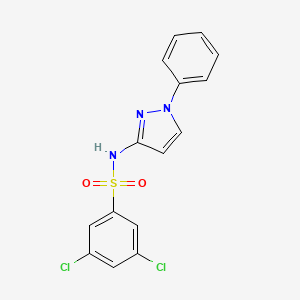
![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)
